4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid

Vue d'ensemble

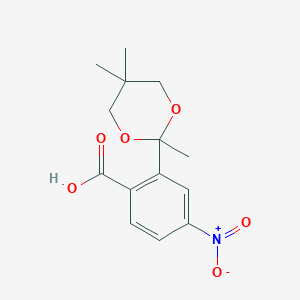

Description

4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid is an organic compound with the molecular formula C₁₄H₁₇NO₆ It is characterized by the presence of a nitro group, a benzoic acid moiety, and a dioxane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogens (e.g., chlorine or bromine) with Lewis acids (e.g., aluminum chloride) as catalysts.

Esterification: Alcohols (e.g., methanol or ethanol) with sulfuric acid as a catalyst.

Major Products Formed

Reduction: 4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid.

Substitution: Halogenated derivatives of the original compound.

Esterification: Methyl or ethyl esters of this compound.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have indicated that compounds similar to 4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid can inhibit anti-apoptotic proteins in cancer cells. These proteins are critical for the survival of cancer cells; thus, targeting them could lead to effective cancer therapies. For instance, research has shown that derivatives of benzoic acids can bind to proteins like Mcl-1 and Bfl-1 with high affinity, suggesting that modifications in the benzoic acid structure may enhance their therapeutic potential against various cancers .

Anti-inflammatory Properties : The compound's structural features may also confer anti-inflammatory properties. Compounds with similar dioxane structures have been explored for their ability to modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases .

Materials Science Applications

Polymer Chemistry : The unique properties of this compound make it suitable for use in polymer synthesis. Its ability to act as a monomer or cross-linking agent can enhance the mechanical properties of polymers. Such materials could find applications in coatings and adhesives where durability and resistance to environmental factors are crucial .

Nanotechnology : The compound can be utilized in the development of nanomaterials due to its chemical stability and functional groups that facilitate interactions with other materials at the nanoscale. This application is particularly relevant in creating nanocarriers for drug delivery systems that require precise targeting mechanisms .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid depends on its specific application. For example, in biological systems, the nitro group may undergo bioreduction to form reactive intermediates that interact with cellular targets. The dioxane ring and benzoic acid moiety may also contribute to the compound’s overall activity by influencing its binding to molecular targets and its solubility properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Nitrobenzoic acid: Lacks the dioxane ring, making it less sterically hindered and potentially more reactive in certain reactions.

2-(2,5,5-Trimethyl-1,3-dioxan-2-yl)benzoic acid:

4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid: The reduced form of the original compound, with different chemical and biological properties.

Uniqueness

4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid is unique due to the combination of its nitro group, dioxane ring, and benzoic acid moiety. This structural combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research .

Activité Biologique

4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid (CAS No. 217197-04-1) is an organic compound characterized by a nitro group, a benzoic acid moiety, and a dioxane ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

The compound's molecular formula is C₁₄H₁₇NO₆, with a boiling point of 441.6ºC and a flash point of 220.9ºC . Its structural uniqueness allows for diverse chemical reactivity, which can be leveraged in various applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇NO₆ |

| Boiling Point | 441.6ºC |

| Flash Point | 220.9ºC |

| Density | 1.262 g/cm³ |

| Purity | 96% |

The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction to form reactive intermediates that interact with cellular targets. The dioxane ring and benzoic acid moiety may enhance the compound's binding affinity to biological targets and influence its solubility properties.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

1. Antimicrobial Activity

Studies have shown that derivatives of nitro-substituted benzoic acids exhibit significant antimicrobial properties. The presence of the nitro group is crucial for this activity as it can interfere with microbial metabolism .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Nitro compounds are known to modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.

Case Studies

A notable study explored the effects of various nitrobenzoic acid derivatives on bacterial strains. The findings demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics .

Another investigation assessed the anti-inflammatory effects through in vitro assays measuring cytokine levels in response to treatment with the compound. Results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) production in macrophage cultures treated with this compound .

Comparative Analysis

When compared to similar compounds such as 4-nitrobenzoic acid and 2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid, this compound demonstrates enhanced steric hindrance due to the dioxane ring. This structural feature contributes to its unique reactivity and biological profile.

| Compound | Biological Activity |

|---|---|

| 4-Nitrobenzoic Acid | Moderate antimicrobial activity |

| 4-Amino-2-(2,5,5-trimethyl-1,3-dioxan) | Reduced activity post-reduction |

| 4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan) | Significant antimicrobial & anti-inflammatory activity |

Propriétés

IUPAC Name |

4-nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-13(2)7-20-14(3,21-8-13)11-6-9(15(18)19)4-5-10(11)12(16)17/h4-6H,7-8H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUSGOLTSBLLGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)(C)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595033 | |

| Record name | 4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217197-04-1 | |

| Record name | 4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.